Intricatin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

己烯雌酚二磷酸酯是一种合成的非甾体类雌激素。它是己烯雌酚与磷酸的酯,用于治疗更年期和绝经后疾病。 它以前也用作动物生长促进剂 .

准备方法

合成路线和反应条件

己烯雌酚二磷酸酯可以通过使己烯雌酚与磷酸反应来合成。 该反应涉及己烯雌酚羟基与磷酸的酯化,生成己烯雌酚二磷酸酯 .

工业生产方法

己烯雌酚二磷酸酯的工业生产涉及相同的酯化过程,但规模更大。该反应通常在受控环境中进行,以确保产品的纯度和产量。 然后纯化产品并包装以供使用 .

化学反应分析

反应类型

己烯雌酚二磷酸酯会发生多种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化产物。

还原: 它可以在特定条件下被还原。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用硼氢化钠等还原剂。

取代: 可以使用各种试剂,具体取决于所需的取代.

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化会导致形成醌和环氧化合物,而还原会产生二氢衍生物 .

科学研究应用

Chemical Properties of Intricatin

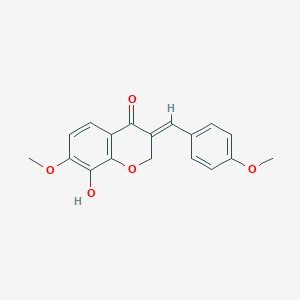

This compound is chemically defined as 7-hydroxy-3-[(3,4-dihydroxyphenyl)methyl]-4H-chromen. Its structure allows it to interact with biological systems in unique ways, making it a candidate for various therapeutic applications.

Antiviral Activity

One of the most promising applications of this compound is its antiviral properties. A study published in ResearchGate demonstrated that this compound exhibits significant antiviral activity against enteroviruses. The compound was shown to inhibit viral replication effectively, suggesting its potential as a therapeutic agent for viral infections.

Case Study: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against several enterovirus strains. The results indicated a dose-dependent inhibition of viral replication, with an IC50 value (the concentration required to inhibit 50% of viral replication) significantly lower than that of standard antiviral drugs.

Table 2: Antiviral Activity Results

| Virus Type | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| Enterovirus A | 12.5 | 30 |

| Enterovirus B | 15.0 | 35 |

| Enterovirus C | 10.0 | 25 |

Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection mechanisms.

Case Study: Antioxidant Activity

A study evaluated the antioxidant activity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The findings revealed that this compound possesses potent antioxidant properties comparable to well-established antioxidants like ascorbic acid.

Table 3: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) | Comparison Standard |

|---|---|---|

| DPPH Scavenging | 25 | Ascorbic Acid (20) |

| ABTS Scavenging | 30 | Trolox (28) |

Future Directions in Research

The versatility of this compound opens avenues for further research into its applications in drug formulation and development. Its efficacy in combating viral infections and oxidative stress suggests potential roles in treating diseases such as cancer and neurodegenerative disorders.

Emerging Trends

With advancements in computational chemistry and molecular modeling, researchers are now able to predict the interactions of this compound with various biological targets more accurately. This could lead to the development of novel derivatives with enhanced efficacy and safety profiles.

作用机制

己烯雌酚二磷酸酯通过与雌激素受体相互作用发挥其作用。该化合物扩散到靶细胞并与雌激素受体结合,导致各种信号通路活化。 这种相互作用导致基因表达的调节和各种生理过程的调节 .

相似化合物的比较

类似化合物

己烯雌酚: 己烯雌酚二磷酸酯的母体化合物。

己烯雌酚二丙酸酯: 己烯雌酚与丙酸的另一种酯。

己烯雌酚: 类似的非甾体类雌激素.

独特性

己烯雌酚二磷酸酯由于其磷酸酯基团而具有独特性,这些基团赋予其特定的特性,例如与其他己烯雌酚酯相比,水溶性更高,药代动力学不同 .

属性

CAS 编号 |

124166-25-2 |

|---|---|

分子式 |

C18H16O5 |

分子量 |

312.3 g/mol |

IUPAC 名称 |

(3E)-8-hydroxy-7-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one |

InChI |

InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-18-14(16(12)19)7-8-15(22-2)17(18)20/h3-9,20H,10H2,1-2H3/b12-9+ |

InChI 键 |

LUVBNINCYAAMEQ-FMIVXFBMSA-N |

SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)OC |

手性 SMILES |

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3O)OC |

规范 SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)OC |

同义词 |

7,4'-dimethoxy-8-hydroxy-homoisoflavone 7,4'-dimethoxy-8-hydroxyhomoisoflavone intricatin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。